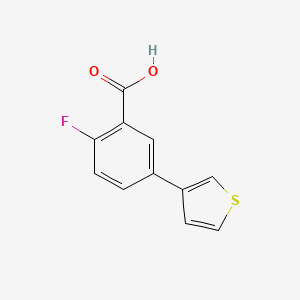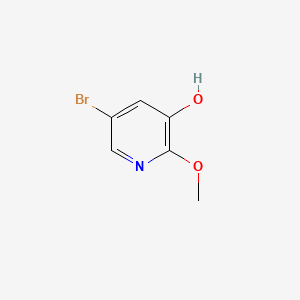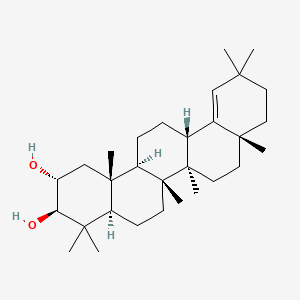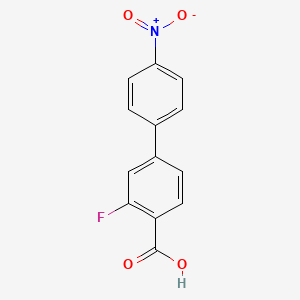
SODIUM PERBORATE TETRAHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Perborate Tetrahydrate is a chemical compound with the formula NaBO3·4H2O . It is commonly encountered in anhydrous form or as a hexahydrate . Both forms are white, odorless, water-soluble solids . This salt is widely used in laundry detergents, as one of the peroxide-based bleaches .
Synthesis Analysis
Sodium Perborate is manufactured by the reaction of sodium tetraborate, hydrogen peroxide, and sodium hydroxide . The reaction proceeds as follows: Na2B4O7 + 2 NaOH → 4 NaBO2 + H2O and 2 NaBO2 + 2 H2O2 → Na2B2O4(OH)4 .Molecular Structure Analysis
The compound contains a perborate anion [(B(OH)2OO)2]2− consisting of a cyclic −B−O−O−B−O−O− core with two hydroxy groups attached to each boron atom . The ring adopts a chair conformation .Chemical Reactions Analysis
The thermal decomposition of granular Sodium Perborate Tetrahydrate proceeds via successive thermal dehydration and decomposition occurring at different temperatures to form sodium metaborate .Physical And Chemical Properties Analysis
Sodium Perborate Tetrahydrate is a white powder that is odorless . It has a melting point of 63 °C (145 °F; 336 K) and decomposes at a boiling point of 130 to 150 °C (266 to 302 °F; 403 to 423 K) . It is soluble in water at 2.15 g/ (100 mL) at 18 °C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of Sodium Perborate Tetrahydrate involves the reaction between Sodium Borate and Hydrogen Peroxide in the presence of water. The reaction is carried out under controlled conditions to obtain the desired product.", "Starting Materials": [ "Sodium Borate", "Hydrogen Peroxide", "Water" ], "Reaction": [ "Step 1: Dissolve Sodium Borate in water to form a solution", "Step 2: Add Hydrogen Peroxide to the Sodium Borate solution slowly while stirring constantly", "Step 3: The reaction mixture is heated to 60-70°C and stirred for 1-2 hours", "Step 4: The reaction mixture is cooled to room temperature", "Step 5: The Sodium Perborate Tetrahydrate is filtered and washed with water", "Step 6: The product is dried at 80-90°C to obtain Sodium Perborate Tetrahydrate" ] } | |
CAS-Nummer |
10140-63-3 |
Produktname |
SODIUM PERBORATE TETRAHYDRATE |
Molekularformel |
BH11NaO7 |
Molekulargewicht |
156.881 |
IUPAC-Name |
boric acid;sodium;tetrahydrate |
InChI |
InChI=1S/BH3O3.Na.4H2O/c2-1(3)4;;;;;/h2-4H;;4*1H2 |
InChI-Schlüssel |
OTODSOIAMBCXAI-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.O.O.O.O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



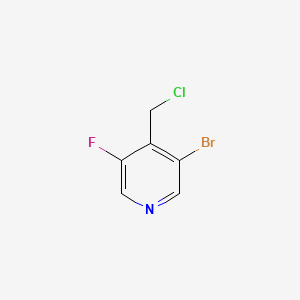

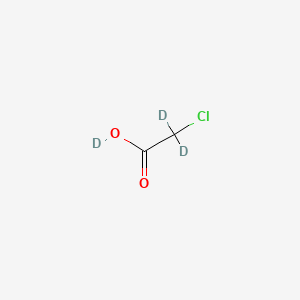
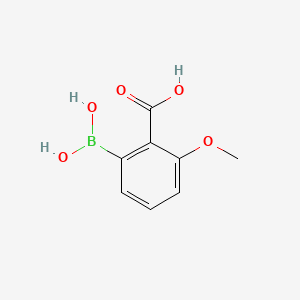

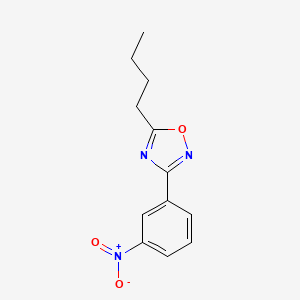
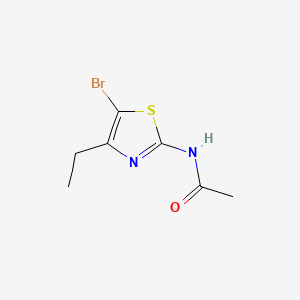
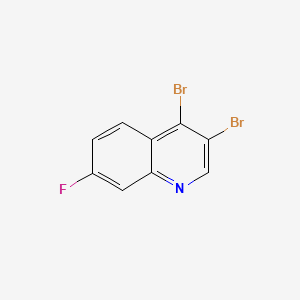
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)
